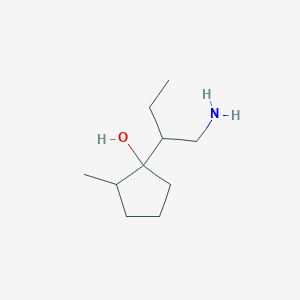
1-(1-Aminobutan-2-YL)-2-methylcyclopentan-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Aminobutan-2-YL)-2-methylcyclopentan-1-OL is an organic compound with a unique structure that includes an aminobutan group attached to a methylcyclopentan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminobutan-2-YL)-2-methylcyclopentan-1-OL typically involves the reaction of 2-methylcyclopentanone with 1-aminobutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under hydrogenation conditions . The process involves the reduction of the ketone group in 2-methylcyclopentanone to form the desired alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using high-pressure reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
1-(1-Aminobutan-2-YL)-2-methylcyclopentan-1-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Further reduction can lead to the formation of more saturated compounds.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of more saturated alcohols.
Substitution: Formation of various substituted derivatives, depending on the reagents used.
科学的研究の応用
1-(1-Aminobutan-2-YL)-2-methylcyclopentan-1-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-(1-Aminobutan-2-YL)-2-methylcyclopentan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The exact pathways and molecular targets are still under investigation, but it is believed to modulate various biochemical processes .
類似化合物との比較
Similar Compounds
1-(1-Aminobutan-2-yl)cyclobutan-1-ol: Similar structure but with a cyclobutan ring instead of a cyclopentan ring.
1-(1-Aminobutan-2-yl)-2,2-dimethylcyclopentan-1-ol: Similar structure but with two methyl groups on the cyclopentan ring.
Uniqueness
1-(1-Aminobutan-2-YL)-2-methylcyclopentan-1-OL is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
特性
分子式 |
C10H21NO |
|---|---|
分子量 |
171.28 g/mol |
IUPAC名 |
1-(1-aminobutan-2-yl)-2-methylcyclopentan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-3-9(7-11)10(12)6-4-5-8(10)2/h8-9,12H,3-7,11H2,1-2H3 |
InChIキー |
YTAGORSBOXCMPD-UHFFFAOYSA-N |
正規SMILES |
CCC(CN)C1(CCCC1C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


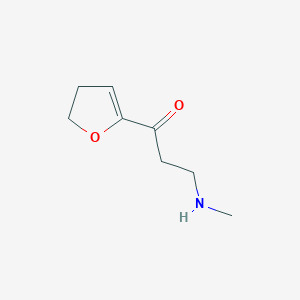
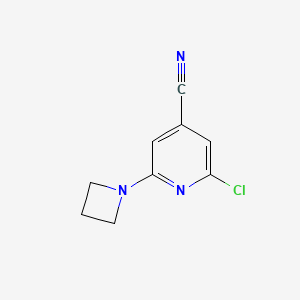

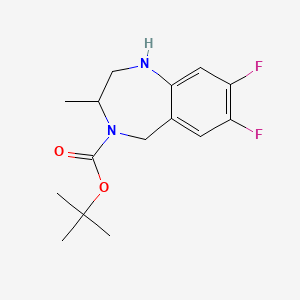
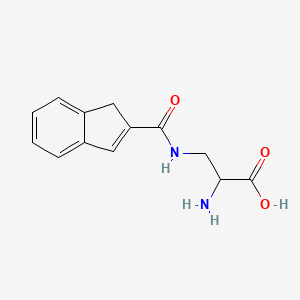
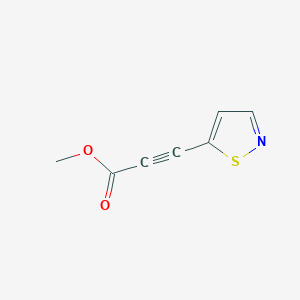
![3-Chloro-1-{octahydrocyclopenta[b]pyrrol-1-yl}propan-1-one](/img/structure/B13177348.png)
![tert-Butyl 2-[2-(trifluoromethyl)piperidin-3-yl]acetate](/img/structure/B13177352.png)
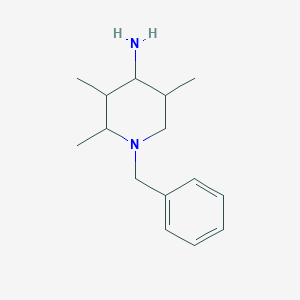
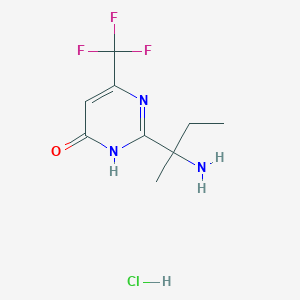
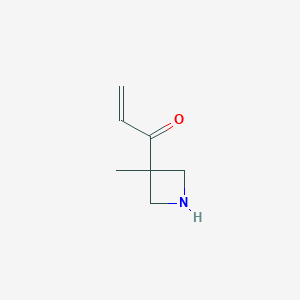
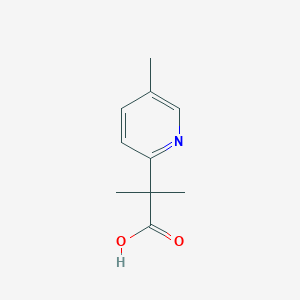
![4-{3-Azabicyclo[3.1.0]hexan-3-yl}-6-chloropyrimidine-5-carbaldehyde](/img/structure/B13177385.png)
methanol](/img/structure/B13177395.png)
